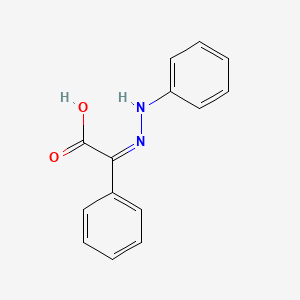
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of an amino group and a bromophenyl group further enhances its reactivity and potential for forming derivatives with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, resulting in the formation of the desired triazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis are often applied. The use of environmentally friendly solvents and conditions, such as water and ethanol, is preferred to minimize the environmental impact and enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, its interaction with reactive oxygen species (ROS) can result in antioxidant effects, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4-(4-bromophenyl)-3-methylisoxazole: This compound shares a similar bromophenyl group but has an isoxazole ring instead of a triazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative also contains a bromophenyl group and exhibits similar biological activities.
Uniqueness
5-Amino-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which provides stability and versatility in chemical reactions. The combination of the amino group and bromophenyl group further enhances its reactivity and potential for forming diverse derivatives with significant biological activities.
Propriétés
Numéro CAS |
5311-55-7 |
|---|---|
Formule moléculaire |
C8H7BrN4S |
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
3-amino-4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H7BrN4S/c9-5-1-3-6(4-2-5)13-7(10)11-12-8(13)14/h1-4H,(H2,10,11)(H,12,14) |
Clé InChI |
TWACDSNAERROAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=NNC2=S)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


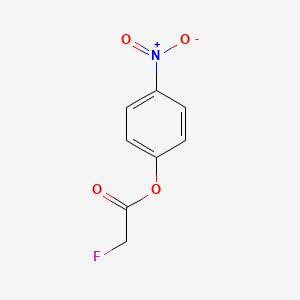
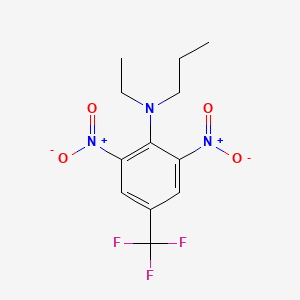

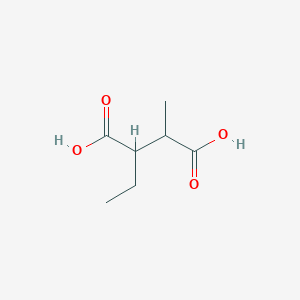
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
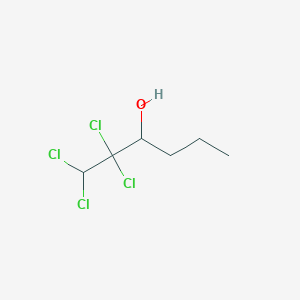

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
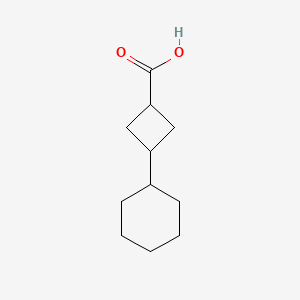
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
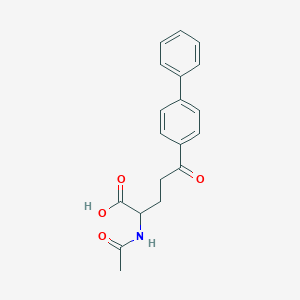
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
